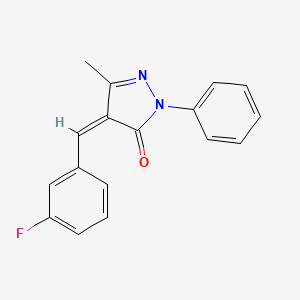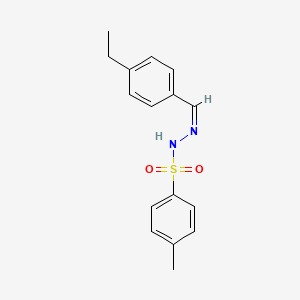![molecular formula C21H17ClN2O3 B5912746 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide, also known as 2-Cl-N-(2-furyl)-N-(phenylmethyl)-2-benzamide (FC-11), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FC-11 is not fully understood. However, it has been suggested that FC-11 may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, in anticancer research, FC-11 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FC-11 are still being investigated. However, it has been suggested that FC-11 may affect various cellular processes, including cell proliferation, apoptosis, and gene expression. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Avantages Et Limitations Des Expériences En Laboratoire
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields of research. However, FC-11 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully characterize its biochemical and physiological effects. Additionally, FC-11 may exhibit toxicity or side effects in vivo, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for research on FC-11. One direction is to investigate its potential therapeutic applications in other fields, such as antiviral or anti-inflammatory research. Another direction is to further characterize its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to determine the safety and toxicity of FC-11 in vivo, which will be important for its potential clinical applications.
Méthodes De Synthèse
The synthesis of FC-11 involves the reaction of 2-chlorobenzoyl chloride with N-(benzylcarbamoyl)-2-furylprop-2-enamide in the presence of triethylamine and dichloromethane. This reaction produces FC-11 as a white solid with a yield of approximately 60%. The purity of FC-11 can be increased through recrystallization in ethanol.
Applications De Recherche Scientifique
FC-11 has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-11-5-4-10-17(18)20(25)24-19(13-16-9-6-12-27-16)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVUYWGGSGWJH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)

![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)